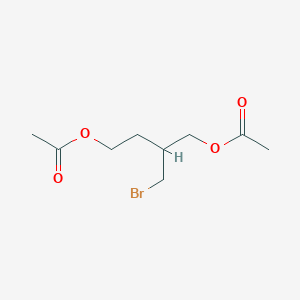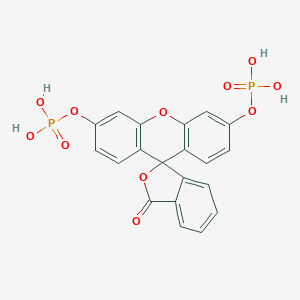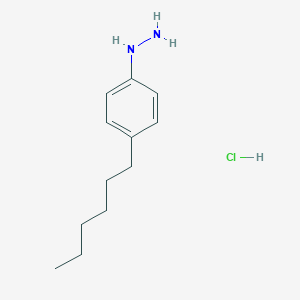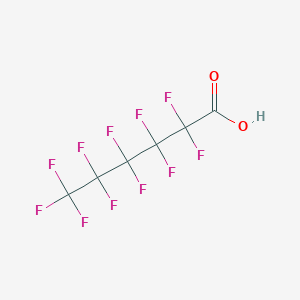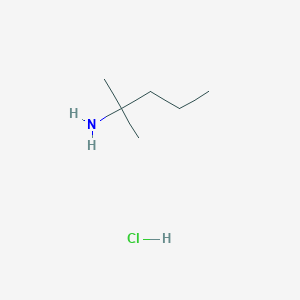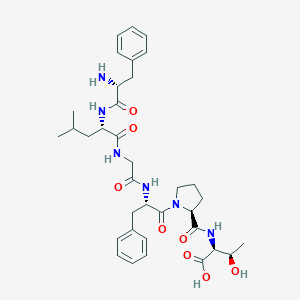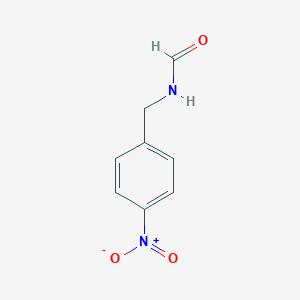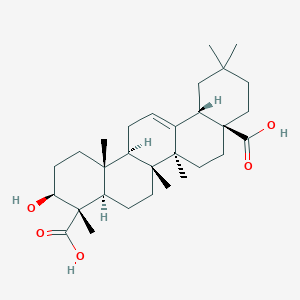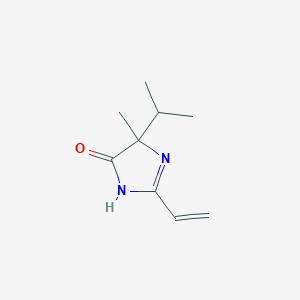
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one (EMI) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EMI belongs to the class of imidazoles, which are heterocyclic organic compounds containing a five-membered ring structure. EMI has been found to have various applications in scientific research, including as a potential therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease.
Applications De Recherche Scientifique
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has anti-cancer properties and can inhibit the growth of cancer cells in vitro (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease (Wang et al., 2019).
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain and is a target for Alzheimer's disease treatment (Wang et al., 2019).
Effets Biochimiques Et Physiologiques
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2018). 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has also been found to reduce inflammation in animal models of arthritis (Mishra et al., 2015). In addition, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease (Wang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has several advantages for lab experiments, including its low cost, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments. For example, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has poor solubility in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one. One area of research is to further investigate the mechanism of action of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and identify specific targets for its therapeutic effects. Another area of research is to develop more efficient methods for synthesizing 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one and other imidazole compounds. In addition, future studies could explore the potential of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is a synthetic compound with various scientific research applications, including as a potential therapeutic agent in the treatment of cancer and Alzheimer's disease. The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production. 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects, but its mechanism of action is not fully understood. While there are limitations to using 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one involves the reaction of 2-methylimidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one as a white crystalline solid with a yield of around 80% (Mishra et al., 2015). The synthesis method of 2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one is relatively simple and cost-effective, making it a viable option for large-scale production.
Propriétés
Numéro CAS |
126973-49-7 |
|---|---|
Nom du produit |
2-Ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-ethenyl-4-methyl-4-propan-2-yl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-5-7-10-8(12)9(4,11-7)6(2)3/h5-6H,1H2,2-4H3,(H,10,11,12) |
Clé InChI |
GUCPUUMEKCFBAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=N1)C=C)C |
SMILES canonique |
CC(C)C1(C(=O)NC(=N1)C=C)C |
Synonymes |
4H-Imidazol-4-one,2-ethenyl-1,5-dihydro-5-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



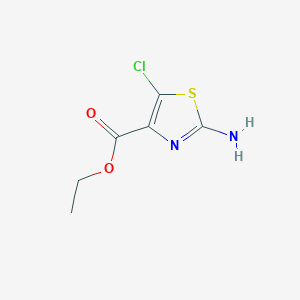
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)


